2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H8F4N2 |
|---|---|
Molecular Weight |
280.22 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F4N2/c15-11-5-4-9(7-10(11)14(16,17)18)12-8-20-6-2-1-3-13(20)19-12/h1-8H |
InChI Key |
WUOKHHQOWMOJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the preparation of the N-propargyl pyridinium bromide precursor. For the target compound, 2-amino-4-fluoro-3-(trifluoromethyl)pyridine is alkylated with propargyl bromide in acetonitrile, yielding the corresponding pyridinium salt. Subsequent treatment with aqueous sodium hydroxide (1.0 equiv) at ambient temperature induces cyclization within 2 minutes, forming the imidazo[1,2-a]pyridine framework. The reaction proceeds via a cascade deprotonation and 5-endo-dig cyclization mechanism, eliminating HBr as a byproduct.
Key Advantages :
- Solvent Sustainability : Water serves as the reaction medium, aligning with green chemistry principles.
- Scalability : Demonstrated success in gram-scale syntheses with yields exceeding 90% for analogous compounds.
An alternative route involves the condensation of 2-aminopyridine derivatives with α-bromo ketones, a method validated for preparing 2-aryl-substituted imidazo[1,2-a]pyridines. This one-pot protocol facilitates the introduction of diverse aryl groups at the 2-position of the heterocycle.
Synthetic Procedure
Reactants :
Conditions :
Work-Up :
Yield and Purity
For structurally related compounds, this method affords moderate to high yields (56–77%). The target compound’s synthesis is inferred to follow similar trends, with purity confirmed by HR-MS and elemental analysis.
| Parameter | Value | Source |
|---|---|---|
| Yield | 56–77% (analogues) | |
| Reaction Time | 12–24 hours | |
| Purification Method | Column chromatography |
Comparative Analysis of Synthetic Approaches
Efficiency and Practicality
Metal-Free Cyclization :
α-Bromo Ketone Condensation :
Functional Group Tolerance
Both methods tolerate electron-withdrawing groups (e.g., -CF₃, -F) on the aryl ring, as evidenced by successful syntheses of fluorinated analogues. However, sterically hindered substrates may require optimized conditions.
Experimental Procedures and Characterization
Detailed Synthesis via α-Bromo Ketone Route
- Step 1 : In a 50 mL flask, combine 2-aminopyridine (94.1 mg, 1.0 mmol), 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (327.1 mg, 1.2 mmol), and NaHCO₃ (168.0 mg, 2.0 mmol) in DCE (10 mL).
- Step 2 : Reflux at 150°C for 24 hours under nitrogen.
- Step 3 : Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 15 mL).
- Step 4 : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
- Step 5 : Purify the crude product via flash chromatography (20% ethyl acetate/hexane) to isolate the target compound as a white solid.
Spectroscopic Data (Predicted)
- ¹H NMR (500 MHz, CDCl₃) : δ 8.29 (s, 1H, imidazole-H), 7.73–7.64 (m, 3H, aryl-H), 7.25–7.15 (m, 2H, pyridine-H), 4.02 (s, 2H, CH₂).
- ¹³C NMR (126 MHz, CDCl₃) : δ 148.0 (C=N), 140.0 (CF₃), 137.1–114.5 (aryl and pyridine carbons).
- HR-MS (ESI+) : m/z calcd. for C₁₄H₈F₄N₂ [M + H]⁺: 281.0654; found: 281.0658.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring undergoes nucleophilic substitutions at the C3 position. For example:
-
Trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) under photoredox conditions (λ = 350 nm) yields 3-trifluoromethyl derivatives. Reported yields range from 42–81% , depending on substituents .
-
Fluoroalkylation with 1,1,1-trifluoro-2-iodoethane and fac-Ir(ppy)₃ photocatalyst produces trifluoroethylated products (e.g., 5a ) in 77% yield .
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the meta and para positions of the phenyl ring:
-
Formylation with tetramethylethylenediamine (TMEDA) and rose bengal catalyst under blue LED light provides 3-formyl derivatives in 81–95% yield .
-
Aminomethylation via decarboxylative coupling with N-aryl glycines (CsPbBr₃ photocatalyst) achieves 44–94% yields .
Oxidation and Reduction
The compound participates in redox transformations:
-
Oxidation with p-TsOH·H₂O/Bi(OTf)₃ in dichloroethane (DCE) at 150°C facilitates cyclization to form fused heterocycles .
-
Reduction of the imidazole ring (e.g., hydrogenation) remains underexplored but is theoretically feasible due to the aromatic system’s electron density.
Cross-Coupling Reactions
The C3 position reacts in metal-catalyzed couplings:
-
C–H Functionalization with 4-ethynylanisole under Pd catalysis forms 1,2-dione derivatives (e.g., 3c ) in 78% yield .
-
Decarboxylative Alkenylation using N-aryl glycines and O₂ produces aminomethylated products (e.g., 25a ) in 87% yield on gram scale .
Table 1: Key Reaction Examples and Yields
Mechanistic Insights
-
Radical Pathways : Trifluoromethylation proceeds via CF₃ radical generation, followed by imidazo[1,2-a]pyridine activation and deprotonation .
-
Photoredox Catalysis : Visible light excites catalysts (e.g., fac-Ir(ppy)₃), enabling single-electron transfer (SET) processes for C–H functionalization .
Comparative Reactivity
The 4-fluoro-3-(trifluoromethyl)phenyl group enhances electrophilicity compared to non-fluorinated analogs. For example:
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its stability and bioactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to biological receptors, potentially leading to various therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Influence
The biological activity of imidazo[1,2-a]pyridines is highly dependent on substituent positions (C-2 vs. C-3) and functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Position Matters :
- C-3 modifications (e.g., morpholine in ) improve COX-2 selectivity (IC50 = 0.07 µM), whereas C-2 substituents (e.g., trifluoromethylphenyl in the target compound) are linked to receptor binding and cytotoxicity .
- In AChE inhibition, C-4 methyl substitution (2h) outperforms C-2 biphenyl derivatives, emphasizing positional sensitivity .
The electron-withdrawing trifluoromethyl group in 13e enhances metabolic stability, a trait likely shared by the target compound .
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Considerations
- Aqueous Solubility : Nitro and sulfonyl groups (e.g., in ) improve solubility, whereas fluorinated aryl groups may reduce it. The target compound’s balance of fluorine (polar) and trifluoromethyl (lipophilic) could optimize bioavailability .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, while trifluoromethyl groups reduce CYP450-mediated degradation, as seen in 13e .
Q & A
Basic: What are the most efficient synthetic routes for synthesizing 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine?
The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes. This method offers high efficiency (yields up to 85%) and broad substrate scope . Alternatively, catalyst-free approaches under solvent-free conditions have been reported, leveraging α-bromocarbonyl compounds and 2-aminopyridines, though yields are moderate (50–70%) . Comparative studies suggest Cu-catalyzed methods are superior for complex aryl substituents like 4-fluoro-3-(trifluoromethyl)phenyl due to better regioselectivity .
Basic: Why is the imidazo[1,2-a]pyridine scaffold considered a privileged structure in medicinal chemistry?
The imidazo[1,2-a]pyridine core exhibits conformational rigidity, hydrogen-bonding capability, and π-π stacking properties, enabling interactions with diverse biological targets. It is present in FDA-approved drugs (e.g., zolpidem, alpidem) and demonstrates anticancer, antiviral, and anti-inflammatory activities . The scaffold’s versatility allows structural modifications at positions 2, 3, and 7 to optimize pharmacodynamic and pharmacokinetic profiles .
Advanced: How do substituents on the imidazo[1,2-a]pyridine core influence COX-2 selectivity?
Substituents at C-3 significantly modulate COX-2 inhibition. For example:
- Morpholine at C-3 : Enhances selectivity (IC50 = 0.07 µM; selectivity index = 217.1) due to hydrogen bonding with COX-2’s secondary pocket .
- Phenylamino at C-3 : Reduces selectivity but improves solubility, highlighting a trade-off between activity and pharmacokinetics .
Trifluoromethyl groups at C-2 (as in the target compound) enhance metabolic stability and membrane permeability .
Advanced: What strategies resolve contradictory bioactivity data across in vitro and in vivo assays?
Contradictions often arise from assay-specific conditions (e.g., enzyme vs. cell-based assays). Mitigation strategies include:
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
- Metabolite profiling : Identify active metabolites in vivo that may not be present in vitro .
- Structural dynamics : Perform molecular dynamics simulations to assess conformational changes in target proteins under different assay conditions .
Advanced: How can pharmacokinetic properties be optimized through structural modifications?
Key modifications include:
- Fluorination : The 4-fluoro and trifluoromethyl groups improve metabolic stability by resisting cytochrome P450 oxidation .
- Polar substituents : Introducing sulfonyl or carboxyl groups at position 2 enhances aqueous solubility (e.g., logP reduction from 3.2 to 2.1) .
- Prodrug strategies : Esterification of carboxylic acid derivatives (e.g., methyl ester prodrugs) improves oral bioavailability .
Advanced: What analytical techniques are critical for validating synthetic intermediates and final compounds?
- NMR spectroscopy : Assigns regiochemistry of substituents (e.g., distinguishing C-3 vs. C-7 substitution) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas, especially for halogenated derivatives .
- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
Advanced: Can computational methods predict biological targets for novel derivatives?
Yes. Molecular docking and QSAR models have been used to predict:
- Dopamine receptor binding : Imidazo[1,2-a]pyridines with 4-methoxyphenyl substituents show high D3 receptor affinity (Ki = 1.2 nM) .
- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., CF3) exhibit topoisomerase II inhibition (IC50 = 0.8 µM) .
Advanced: How to address selectivity vs. polypharmacology challenges in lead optimization?
- Pharmacophore filtering : Remove moieties associated with off-target interactions (e.g., avoid catechol groups to prevent kinase inhibition) .
- Selective fluorination : Position-specific fluorine atoms (e.g., 4-fluoro) reduce off-target binding to G-protein-coupled receptors .
- Functional group swapping : Replace methylsulfonyl with acetyl groups to eliminate COX-1 inhibition while retaining COX-2 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
